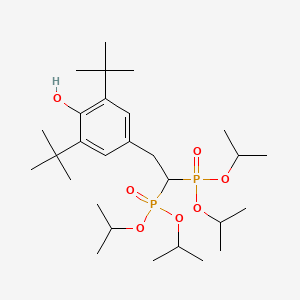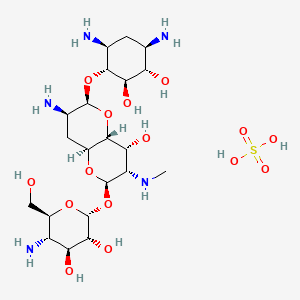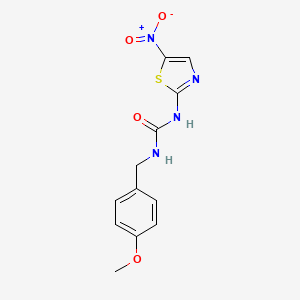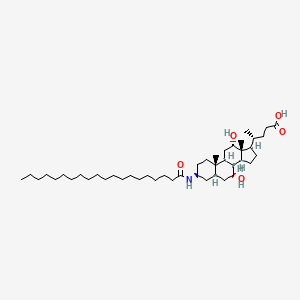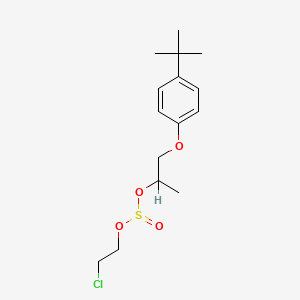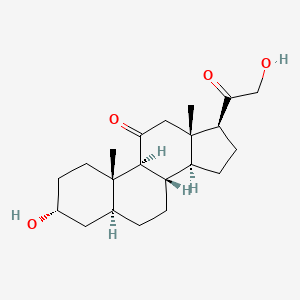
Alfadolone
Descripción general
Descripción
Es uno de los componentes de la mezcla de fármacos anestésicos althesin, junto con la alfaxalona . La alfadolona se usa por sus propiedades anestésicas y se ha estudiado por sus efectos en el sistema nervioso central.
Aplicaciones Científicas De Investigación
La alfadolona tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se ha demostrado que tiene propiedades analgésicas y puede prevenir y revertir la tolerancia a la morfina. La alfadolona también se usa en estudios relacionados con el manejo del dolor, donde ha demostrado efectos antinociceptivos significativos sin causar sedación. Además, juega un papel en la antinocicepción mediada por el receptor GABAA espinal y potencia la antinocicepción opioide.
Mecanismo De Acción
El mecanismo de acción de la alfadolona implica su función como un modulador alostérico positivo en los receptores GABA A. A altas concentraciones, actúa como un agonista directo del receptor GABA A . Esta modulación mejora los efectos inhibitorios del GABA, lo que lleva a la sedación y la anestesia. La alfadolona se elimina rápidamente por el hígado, lo que evita la acumulación en el cuerpo y reduce el riesgo de sobredosis .
Análisis Bioquímico
Biochemical Properties
Alfadolone interacts with gamma-Aminobutyric acid (GABA) receptors in the central nervous system . It is an analogue of the naturally-occurring neurosteroid allopregnanolone . Allopregnanolone is responsible for maintenance of cognition and neuroprotection by activation of brain pregnane X receptors and consequent increased production of mature brain-derived neurotrophic factor (m-BDNF) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase brain-derived neurotrophic factor levels and preserve postoperative cognition by activating pregnane-X receptors . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is a positive modulator at GABA A receptors, leading to ‘fast’ synaptic inhibition . This interaction with GABA A receptors is key to its function as a general anesthetic .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study of this compound administration in rabbits, lower dosages appeared adequate for rapid, smooth, and short-duration sedation, while higher dosages did not provide additional benefit .
Metabolic Pathways
This compound is metabolized by the liver in most species, has a very short plasma half-life . Two metabolites, 20 alpha-reduced this compound and Alphaxalone, have been detected in the plasma during and after an infusion of Althesin .
Métodos De Preparación
La preparación de alfadolona implica rutas sintéticas que incluyen el uso de agentes anestésicos esteroideos neuroactivos. Los métodos para preparar alfadolona y su forma acetato se han escalado para la producción industrial, asegurando el cumplimiento de las Buenas Prácticas de Manufactura (GMP) . Los detalles específicos sobre las condiciones de reacción y las rutas sintéticas son propietarios y a menudo implican técnicas complejas de síntesis orgánica.
Análisis De Reacciones Químicas
La alfadolona se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
La alfadolona a menudo se compara con otros esteroides neuroactivos y anestésicos generales como la alfaxalona, la ganaxalona, la hidroxidiona, la minaxalona, la pregnanolona y la renanolona . Entre estos, la alfaxalona es el principal agente anestésico en la mezcla althesin, mientras que la alfadolona aumenta la solubilidad de la mezcla . Las propiedades únicas de la alfadolona incluyen su capacidad para mejorar la solubilidad de las mezclas anestésicas y su separación distintiva de los efectos anestésicos y antinociceptivos.
Compuestos similares
- Alfaxalona
- Ganaxalona
- Hidroxidiona
- Minaxalona
- Pregnanolona
- Renanolona
La combinación única de propiedades de la alfadolona la convierte en un compuesto valioso tanto en entornos clínicos como de investigación.
Propiedades
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13+,14-,15-,16+,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYBFXIUISNTQG-VKMGZQQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016382 | |
| Record name | Alfadalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14107-37-0 | |
| Record name | Alphadolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14107-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfadolone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfadalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alfadolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFADOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1C96974E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


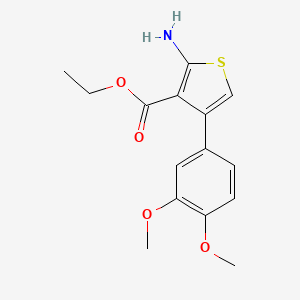


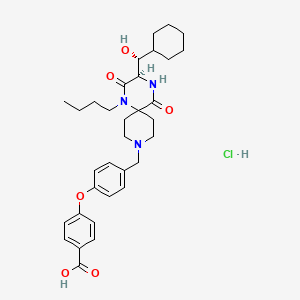
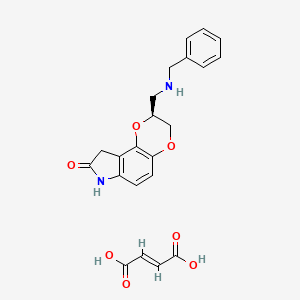
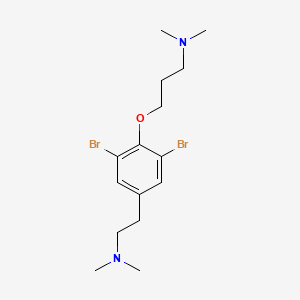
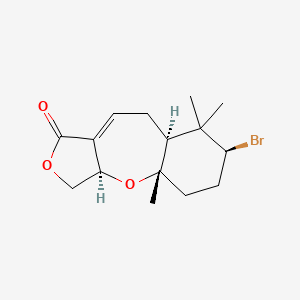
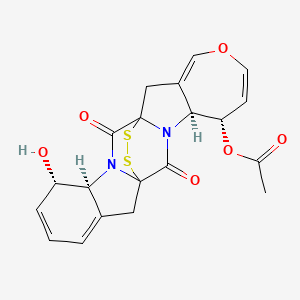
![(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B1665148.png)
